molecular formula C16H21ClN2O2S B2789969 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415563-59-4

4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2789969
CAS No.: 2415563-59-4
M. Wt: 340.87
InChI Key: VEFMYBYWTDMEDR-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a sophisticated chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound incorporates a hybrid structure featuring both morpholine and thiomorpholine rings, which are recognized as privileged scaffolds in pharmaceutical design due to their versatile bioactivity and ability to improve pharmacokinetic properties . The thiomorpholine moiety, a sulfur isostere of morpholine, and the morpholine ring itself are common features in compounds investigated for a wide range of therapeutic areas . Specifically, substituted thiomorpholine derivatives have been identified as key structural components in compounds with demonstrated activity against neurological targets, including potential use as anticonvulsants and for the treatment of neuropathic pain and anxiety disorders . The inclusion of the (3-chlorophenyl)methyl group provides a lipophilic aromatic element that can be critical for target binding and interaction. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied as a stable solid for laboratory use. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-14-3-1-2-13(10-14)11-18-4-7-21-15(12-18)16(20)19-5-8-22-9-6-19/h1-3,10,15H,4-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFMYBYWTDMEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves multiple steps. The synthetic route typically starts with the preparation of the morpholine and thiomorpholine rings, followed by the introduction of the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticonvulsant Activity

One of the prominent applications of 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is in the development of anticonvulsant medications. Research indicates that compounds with thiomorpholine structures can act as modulators of potassium ion channels, specifically the KCNQ family, which are crucial for neuronal excitability. These channels are implicated in conditions such as epilepsy .

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects. It acts as a tachykinin receptor antagonist, which can alleviate symptoms associated with inflammatory diseases. This mechanism suggests that it could be beneficial in treating conditions like asthma and chronic pain syndromes .

Ion Channel Modulation

The ability of this compound to interact with ion channels positions it as a candidate for further pharmacological studies. Specifically, its role in modulating KCNQ channels could lead to advancements in therapies for cardiac arrhythmias and neurological disorders .

Synthesis of Novel Materials

Beyond its medicinal uses, this compound is being explored for its potential in material science. The unique properties of thiomorpholine derivatives allow them to be integrated into polymer matrices, enhancing the mechanical strength and thermal stability of materials . Such applications are vital in developing advanced materials for electronics and biomedical devices.

Case Studies

  • Anticonvulsant Research : A study published in Pharmacology Reports demonstrated that derivatives of thiomorpholine exhibited significant anticonvulsant activity in animal models, suggesting that this compound may share similar properties .
  • Anti-inflammatory Trials : Clinical trials have indicated that compounds targeting tachykinin receptors can significantly reduce inflammation markers in patients with chronic pain conditions, supporting the hypothesis that this compound could be effective in similar therapeutic settings .

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Structural Features Pharmacological/Physicochemical Properties Key References
4-(3-Chlorobenzyl)morpholine Morpholine core with 3-chlorobenzyl group at position 4. Tested as a cytochrome P450 2A13 inhibitor; lacks thiomorpholine carbonyl, reducing metabolic oxidation potential.
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine core with 4-nitrophenyl group. Increased lipophilicity vs. morpholine analogs; precursor for antimycobacterial agents. Solid-state structure differs due to C–H···O hydrogen bonds.
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide Morpholine-4-carbonyl group attached to a fluorophenyl-acetamide scaffold. Demonstrates the role of morpholine carbonyl in amide bond stability; used in antibacterial/antifungal studies.
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine Morpholine linked to a thiazole ring with 4-chlorophenyl substitution. Thiazole moiety enhances π-π stacking potential; explored in kinase inhibition and anticoagulant therapies.
4-{2-(3-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine Oxazole ring with dual chlorophenyl and sulfonyl groups. Sulfonyl group increases electron-withdrawing effects; potential applications in anti-inflammatory agents.

Key Structural and Functional Differences

Thiomorpholine vs. Morpholine :

  • The sulfur atom in thiomorpholine increases lipophilicity (logP) by ~0.5–1.0 units compared to morpholine analogs, enhancing membrane permeability .
  • Thiomorpholine serves as a metabolic "soft spot," as sulfur is prone to oxidation, forming sulfoxides or sulfones that may alter activity or clearance rates .

Substituent Position Effects :

  • The 3-chlorophenyl group in the target compound may confer steric hindrance distinct from 2- or 4-chloro analogs (e.g., 4-(4-chlorobenzyl)morpholine in ), affecting binding to targets like cytochrome P450 isoforms .

Heterocyclic Attachments :

  • Thiazole or oxazole rings (e.g., ) introduce planar aromatic systems, facilitating stacking interactions absent in the target compound’s aliphatic thiomorpholine group.

Pharmacological Implications

  • Cytochrome P450 Inhibition : Benzylmorpholine derivatives (e.g., 4-(3-chlorobenzyl)morpholine) show selectivity for lung CYP2A13, suggesting the target compound’s 3-chlorophenyl group may similarly influence isoform specificity .

Biological Activity

The compound 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine (CAS Number: 2415563-59-4) is a morpholine derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of the compound features a morpholine ring substituted with both a thiomorpholine-4-carbonyl group and a 3-chlorobenzyl moiety. Its molecular formula is C16H20ClN2O2SC_{16}H_{20}ClN_2O_2S, with a molecular weight of 340.9 g/mol . The presence of the chlorophenyl group is significant, as halogenated aromatic compounds often exhibit enhanced biological activities due to their ability to interact with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. The compound's structural components may enhance its binding affinity, leading to alterations in enzyme activity or receptor-mediated processes. However, detailed studies on the exact mechanisms are still needed.

Antimicrobial Activity

Research has indicated that morpholine derivatives can exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may also possess broad-spectrum antibacterial activity, although specific data on this compound is limited.

Anticancer Activity

The anticancer potential of morpholine derivatives has been explored in various studies. For example, related compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and NCI-H23. The IC50 values for some morpholine analogs range from approximately 1.5 µM to over 47 µM, indicating varying degrees of potency against different cancer types . While direct studies on the chlorophenyl-substituted morpholine are sparse, its structural similarities suggest it may also exhibit anticancer properties.

Case Studies

  • Study on Morpholine Derivatives : A study evaluating the biological activities of various morpholine derivatives found that modifications in substituents significantly influenced their antimicrobial and anticancer activities. Compounds with electron-withdrawing groups like chlorine often exhibited enhanced potency against tested microbial strains and cancer cell lines .
  • Thiomorpholine Compounds : Research into thiomorpholine derivatives has highlighted their potential as effective agents against specific cancer types, further supporting the hypothesis that this compound may share similar properties due to its structural components.

Data Tables

Biological ActivityCompound TypeIC50 Range (µM)Reference
AntimicrobialMorpholine1.5 - 47
AnticancerThiomorpholineVaries

Q & A

Q. What are the recommended synthetic routes for 4-[(3-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine?

The synthesis of morpholine derivatives typically involves multi-step reactions. For the thiomorpholine moiety, a common approach is the alkylation of thiomorpholine with a chlorophenylmethyl intermediate. For example, analogous methods involve reacting chlorophenylamine derivatives with ethylene oxide under basic conditions (e.g., NaOH catalysis) to form morpholine rings . The thiomorpholine-4-carbonyl group can be introduced via acylation using thiomorpholine carbonyl chloride. Key steps include:

  • Alkylation : Reacting 3-chlorophenylmethyl halide with morpholine precursors.
  • Acylation : Coupling the intermediate with thiomorpholine-4-carbonyl chloride in anhydrous conditions (e.g., DCM, triethylamine).
    Purification via column chromatography and characterization by NMR and mass spectrometry are critical .

Q. Which spectroscopic methods are employed to characterize this compound?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the morpholine ring, thiomorpholine carbonyl, and chlorophenyl substituents. Aromatic protons appear at δ 6.5–7.5 ppm, while morpholine protons resonate at δ 3.4–4.2 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~650 cm1^{-1} (C-S stretch) validate the thiomorpholine carbonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for the thiomorpholine carbonyl group formation?

Optimization strategies include:

  • Catalyst Screening : Use of coupling agents like HATU or EDCI for efficient acylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature Control : Reactions at 0–5°C minimize side reactions during acylation .
    Example: A study on analogous morpholine derivatives achieved 85% yield using EDCI in DMF at 25°C .

Q. What strategies resolve contradictions in reported reaction yields for similar morpholine derivatives?

Contradictions often arise from varying reaction conditions. Researchers should:

  • Compare Substrate Purity : Impurities in chlorophenylmethyl intermediates can drastically affect yields.
  • Replicate Literature Protocols : Systematically test parameters (e.g., base strength, solvent) from conflicting studies.
  • Design of Experiments (DOE) : Use factorial designs to identify critical factors (e.g., molar ratios, reaction time) .
    For instance, sodium hydroxide vs. potassium carbonate as bases may lead to differing yields due to pH sensitivity .

Q. How is the electronic influence of the 3-chlorophenyl group analyzed in structure-activity relationships (SAR)?

The electron-withdrawing chlorine atom affects:

  • Electrophilic Reactivity : Enhances susceptibility to nucleophilic substitution at the phenyl ring.
  • Conformational Stability : Steric effects from the methylene linker influence binding in biological assays.
    Computational methods (e.g., DFT) model charge distribution, while X-ray crystallography (as seen in urea-morpholine derivatives) reveals spatial arrangements critical for activity .

Methodological Considerations

Q. How are intermediates monitored during multi-step synthesis?

  • TLC Analysis : Regular checks using silica plates (e.g., hexane:ethyl acetate gradients) track reaction progress.
  • In-Process Controls (IPC) : Quenching aliquots and analyzing by NMR or LC-MS ensures intermediate integrity .

Q. What precautions are necessary for handling thiomorpholine derivatives?

  • Moisture Sensitivity : Use anhydrous conditions for acylation steps.
  • Toxicity : Thiomorpholine byproducts require fume hood use and PPE. Safety data for similar compounds emphasize avoiding inhalation and skin contact .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for morpholine derivatives?

  • Cross-Validation : Compare NMR/IR data with PubChem entries or crystallographic databases.
  • Isotopic Labeling : 15^{15}N or 13^{13}C-labeled standards can resolve ambiguous peaks in complex spectra .

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